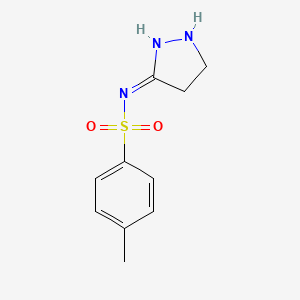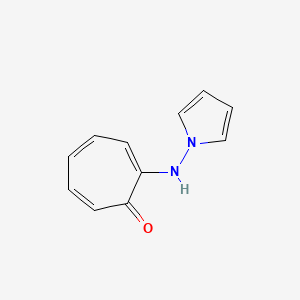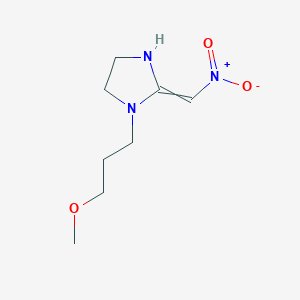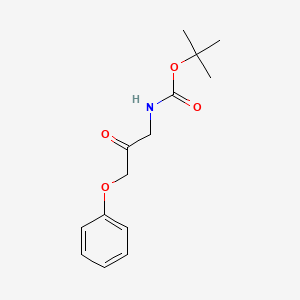![molecular formula C16H18O3S B12586394 Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648956-90-5](/img/structure/B12586394.png)
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include electrophilic aromatic substitution reactions, where the benzene ring is substituted with methoxy and thio groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods often require specialized equipment to handle the reagents and conditions necessary for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the benzene ring.
Applications De Recherche Scientifique
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-: A simpler compound with only methoxy groups on the benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-: A similar compound with a methyl group in addition to the methoxy groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thio groups, which can lead to distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
648956-90-5 |
|---|---|
Formule moléculaire |
C16H18O3S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-17-13-6-4-5-12(9-13)11-20-16-10-14(18-2)7-8-15(16)19-3/h4-10H,11H2,1-3H3 |
Clé InChI |
OYIKLFHLDFLMDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)SCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)




![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)




